

Flibanserin-d4: A Technical Guide to Supplier Specifications and Quality Control

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Compound of Interest		
Compound Name:	Flibanserin-d4	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Flibanserin-d4**, a deuterated internal standard essential for the accurate quantification of Flibanserin in preclinical and clinical research. This document outlines typical supplier specifications, detailed analytical methodologies for quality control, and the pharmacological context of Flibanserin's mechanism of action.

Flibanserin-d4: An Overview

Flibanserin-d4 is a stable isotope-labeled analog of Flibanserin, the active pharmaceutical ingredient approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] As an internal standard, **Flibanserin-d4** is critical for correcting variations in sample preparation and instrument response in analytical methods such as liquid chromatography-mass spectrometry (LC-MS), ensuring the reliability and accuracy of pharmacokinetic and metabolic studies.[2][3] The deuterium labels are typically introduced in the ethylene linker of the molecule.

Supplier Specifications

The quality of **Flibanserin-d4** is paramount for its use as an internal standard. While specifications can vary between suppliers, the following tables summarize common quality benchmarks. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.



Table 1: General Product Specifications

Parameter	Typical Specification
Chemical Name	1,3-dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl-1,1,2,2-d4]-2H-benzimidazol-2-one
CAS Number	2122830-91-3[4][5]
Molecular Formula	C ₂₀ H ₁₇ D ₄ F ₃ N ₄ O
Molecular Weight	394.43 g/mol
Appearance	White to off-white solid
Solubility	Slightly soluble in DMSO and Methanol
Storage	-20°C

Table 2: Quality Control Specifications

Parameter	Method	Typical Specification
Chemical Purity	HPLC	≥97%
Isotopic Purity	Mass Spectrometry	≥99 atom % D
Isotopic Enrichment	Mass Spectrometry/NMR	≥99% deuterated forms (d1-d4)
Identity	¹ H-NMR, Mass Spectrometry	Conforms to structure

Experimental Protocols for Quality Control

Ensuring the quality of **Flibanserin-d4** involves rigorous analytical testing. The following are detailed methodologies adapted from published analytical methods for Flibanserin and general practices for the quality control of stable isotope-labeled standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)



This method is designed to assess the chemical purity of **Flibanserin-d4** and to detect any non-labeled or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer such as ammonium acetate or potassium phosphate. A typical starting point is a 60:40 (v/v) ratio of acetonitrile to 0.01M potassium phosphate buffer (pH 3.5).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 248 nm.
- Sample Preparation: A stock solution of Flibanserin-d4 is prepared in methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.
- Procedure:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject a known volume (e.g., 10 μL) of the sample solution.
 - Run the analysis and record the chromatogram.
 - Calculate the purity by dividing the peak area of Flibanserin-d4 by the total peak area of all components in the chromatogram.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Flibanserin-d4** and to determine its isotopic purity and enrichment.

Instrumentation: A high-resolution mass spectrometer (HR-MS) such as a time-of-flight (TOF)
or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.



- Ionization Mode: Positive ESI.
- Data Acquisition: Full scan mode to observe the isotopic cluster of the molecular ion.
- Sample Preparation: The sample is diluted to an appropriate concentration (e.g., 1 μg/mL) in a suitable solvent like methanol or acetonitrile.
- Procedure:
 - Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
 - Acquire the full scan mass spectrum in the appropriate mass range.
 - Identify the monoisotopic mass of the unlabeled Flibanserin and the d4-labeled compound.
 - Calculate the isotopic enrichment by comparing the intensities of the labeled and unlabeled isotopic peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is employed to confirm the chemical structure of **Flibanserin-d4** and the position of the deuterium labels.

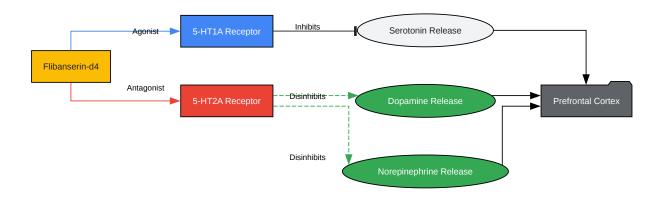
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent such as DMSO-d₆ or Chloroform-d.
- Experiments: ¹H NMR and ¹³C NMR.
- Procedure:
 - Dissolve an appropriate amount of the sample in the deuterated solvent.
 - Acquire the ¹H and ¹³C NMR spectra.



 Analyze the spectra to confirm the absence of signals corresponding to the protons that have been replaced by deuterium and to ensure the overall structure is correct.

Mandatory Visualizations Flibanserin Signaling Pathway

Flibanserin exerts its pharmacological effects through a complex interaction with serotonin and dopamine receptors in the brain. It acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual action is believed to decrease serotonin levels while increasing dopamine and norepinephrine levels in the prefrontal cortex, which is implicated in reward and motivation.



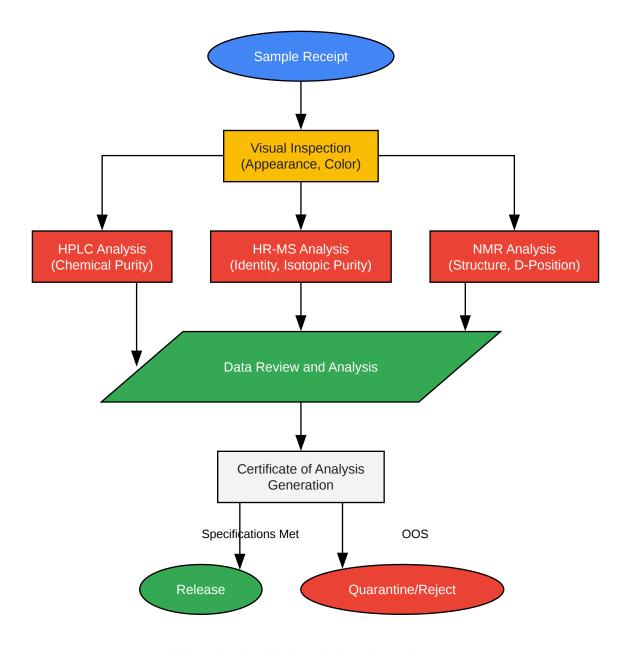
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Caption: Flibanserin's mechanism of action in the prefrontal cortex.

Quality Control Experimental Workflow

The following diagram illustrates a typical workflow for the quality control of a new batch of **Flibanserin-d4**.





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Caption: A typical quality control workflow for Flibanserin-d4.

Conclusion

The quality and accurate characterization of **Flibanserin-d4** are indispensable for its role as an internal standard in regulated and research environments. This guide provides a foundational understanding of the key specifications and analytical methods used to ensure its identity, purity, and isotopic enrichment. Researchers and drug development professionals should use this information to critically evaluate and select high-quality **Flibanserin-d4** for their analytical needs, thereby ensuring the integrity and reliability of their study data.



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